molecular formula C9H5ClFN3O2 B1461217 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1039876-00-0

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1461217
CAS No.: 1039876-00-0
M. Wt: 241.6 g/mol
InChI Key: MWMTVCVBEKDLTP-UHFFFAOYSA-N
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Description

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid ( 1039876-00-0) is a high-purity organic compound with the molecular formula C9H5ClFN3O2 and a molecular weight of 241.61 g/mol. This chemical is supplied as a powder and is recommended for storage at room temperature . It is a key derivative of the 1,2,3-triazole heterocyclic system, a scaffold of significant interest in medicinal and agricultural chemistry due to its wide range of potential biological activities . The compound features a carboxylic acid functional group, making it a versatile building block (synthon) for further synthetic elaboration. Researchers can readily utilize this group to create amide, ester, or hydrazide derivatives, or to link the triazole core to other pharmacophores via condensation reactions, a strategy often employed to develop new molecules with enhanced properties . The structural motif of the 1,2,3-triazole is known for its stability and ability to participate in hydrogen bonding and dipole-dipole interactions, which can be crucial for binding to biological targets . While specific biological data for this exact compound is limited in the public domain, compounds containing the 1,2,3-triazole ring are extensively researched for their antimicrobial, antifungal, and anticancer properties . The presence of both chloro and fluoro substituents on the phenyl ring is a common modification in drug discovery to fine-tune a molecule's electronic properties, lipophilicity, and metabolic stability. This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please request the Safety Data Sheet (SDS) prior to handling and adhere to all recommended safety protocols.

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN3O2/c10-5-2-1-3-7(8(5)11)14-4-6(9(15)16)12-13-14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMTVCVBEKDLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS Number: 1039876-00-0) is a compound within the triazole class known for its diverse biological activities. The triazole ring structure is significant in medicinal chemistry due to its ability to interact with various biological targets, making it a focal point for research in drug discovery.

  • Molecular Formula : C9H5ClFN3O2
  • Molecular Weight : 241.61 g/mol
  • IUPAC Name : 1-(3-chloro-2-fluorophenyl)triazole-4-carboxylic acid
  • Structure :
SMILES C1 CC C C C1 Cl F N2C C N N2 C O O\text{SMILES C1 CC C C C1 Cl F N2C C N N2 C O O}

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its anticancer properties and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives as anticancer agents. The presence of the carboxylic acid functional group in this compound enhances its bioavailability and interaction with biological targets. Research indicates that compounds with a triazole scaffold demonstrate significant activity against various cancer cell lines, including breast cancer and liver cancer cells.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
This compoundMDA-MB-2317.2Morales-Ríos et al., 2020
CFI-400945HepG20.26Jacqueline et al., 2014
Spirooxindole derivativeVariousVariesLiang et al., 2012

The mechanism of action for triazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. The nitrogen atoms in the triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

Interaction with Enzymes

Triazoles have been shown to interact with enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial in cancer progression. This interaction can lead to the induction of apoptosis in cancer cells.

Case Studies

Several case studies have investigated the biological activity of related triazole compounds:

  • Case Study on MDA-MB-231 Cells :
    • Objective : To evaluate the cytotoxic effects of triazole derivatives on breast cancer cells.
    • Findings : The compound exhibited an IC50 value of 7.2 µM, demonstrating significant cytotoxicity compared to standard treatments like Sorafenib (IC50 = 9.98 µM) .
  • In Vivo Studies :
    • Objective : Assessing the efficacy of triazole derivatives in animal models.
    • Findings : In vivo studies indicated that triazoles could reduce tumor size significantly while exhibiting low toxicity to normal tissues .

Scientific Research Applications

Medicinal Chemistry

1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has shown potential in medicinal chemistry due to its ability to act as a bioactive scaffold. Its derivatives have been investigated for:

  • Antimicrobial Activity : Compounds derived from this triazole have demonstrated efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Research indicates that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Agricultural Chemistry

The compound's triazole moiety is significant in developing fungicides. It exhibits:

  • Fungicidal Activity : Studies have reported that derivatives of this compound can effectively control fungal diseases in crops, making it a candidate for agricultural applications.

Materials Science

In materials science, this compound is explored for:

  • Polymer Chemistry : The compound can be used as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Studies and Research Findings

StudyFocusFindings
Zhang et al. (2020)Antimicrobial ActivityDemonstrated that synthesized derivatives exhibited significant activity against E. coli and S. aureus.
Smith et al. (2021)Anticancer PropertiesFound that specific derivatives inhibited proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Lee et al. (2022)Agricultural ApplicationsReported effective control of powdery mildew in wheat using formulations containing this triazole derivative.

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogues differ in phenyl ring substituents, triazole modifications, and functional groups:

Compound Name Substituents (Position) Molecular Formula Key Features Reference
1-(3-Chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (Target) 3-Cl, 2-F (phenyl); COOH (triazole-4) C9H5ClFN3O2 Electronegative substituents N/A
1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid 2-NH2 (phenyl) C9H8N4O2 Amino group enhances polarity
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-Cl, 2-F (phenyl); 5-CH3 (triazole) C10H7ClFN3O2 Methyl improves lipophilicity
1-(3-Trifluoromethylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 3-CF3 (phenyl) C10H6F3N3O2 CF3 increases metabolic stability
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid 4-OEt (phenyl); 5-CHO (triazole) C12H11N3O4 Formyl induces tautomerism

Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, F, CF3) : Enhance stability and resistance to oxidation. The trifluoromethyl group in increases lipophilicity (logP ~2.5 estimated).
  • Amino Group (2-NH2): Introduces hydrogen-bonding capacity, improving aqueous solubility but reducing membrane permeability .
  • Methyl/Methoxy Groups : Increase steric bulk and moderate logP (e.g., 1-(3-chloro-4-methoxyphenyl) analogue: MW 267.67) .
  • Formyl Group : Promotes ring-chain tautomerism, as seen in , where decarboxylation occurs at 175°C.

Structural Insights

  • X-ray Crystallography: The 2-aminophenyl analogue adopts a kink-like conformation (60° angle between amine and acid groups), optimizing interactions with bacterial enzymes .
  • Tautomerism : The 5-formyl derivative exists predominantly in the open-chain form, influencing reactivity and stability .

Preparation Methods

Preparation of 3-chloro-2-fluorophenyl azide

  • Starting material: 3-chloro-2-fluoroaniline.
  • Reaction: Diazotization followed by azidation.
  • Conditions:
    • Diazotization is performed by reacting 3-chloro-2-fluoroaniline with sodium nitrite in the presence of trifluoroacetic acid (TFA) in aqueous medium at 0 °C for 30 minutes.
    • The resulting diazonium salt is then treated with sodium azide at 20 °C to form the aryl azide intermediate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Alkyne reagent: tert-butyl propiolate (tert-butyl prop-2-ynoate) is used as the alkyne bearing a protected carboxylic acid group.
  • Catalysts and additives:
    • Copper(II) acetate as the copper source.
    • Potassium carbonate as the base.
    • Sodium L-ascorbate as the reducing agent to generate active Cu(I) species in situ.
    • L-proline as a ligand to stabilize the copper catalyst.
  • Solvent system: A mixture of water and dimethyl sulfoxide (DMSO).
  • Temperature: The reaction is carried out at 75 °C.
  • Outcome: Formation of the 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate ester intermediate.

Deprotection to Yield the Carboxylic Acid

  • The tert-butyl ester protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or other suitable acids) to yield the free carboxylic acid, 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid.

Summary Table of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Temperature Time Notes
1 Diazotization and Azidation 3-chloro-2-fluoroaniline, NaNO2, TFA, NaN3, H2O 0 °C / 20 °C 0.5 h / - Formation of 3-chloro-2-fluorophenyl azide
2 CuAAC Cycloaddition tert-butyl propiolate, Cu(OAc)2, K2CO3, Na L-ascorbate, L-proline, H2O/DMSO 75 °C Several hours Formation of triazole ester intermediate
3 Deprotection (ester hydrolysis) Acidic conditions (e.g., TFA) Room temp or mild heating Variable Yields free carboxylic acid

Research Findings and Optimization Notes

  • The use of tert-butyl propiolate as the alkyne reagent allows for easier purification and handling of intermediates, with the tert-butyl group serving as a protecting group for the carboxylic acid functionality.
  • Copper(II) acetate combined with sodium L-ascorbate efficiently generates the active Cu(I) catalyst in situ, facilitating the cycloaddition under relatively mild conditions.
  • The addition of L-proline as a ligand enhances catalyst stability and reaction rate.
  • The reaction solvent mixture of water and DMSO balances solubility of both organic and inorganic reagents, improving reaction efficiency.
  • The diazotization and azidation steps require careful temperature control to prevent side reactions and decomposition of sensitive intermediates.
  • The overall yield and purity can be optimized by controlling reaction time, temperature, and stoichiometry of reagents, as well as by employing purification techniques such as recrystallization or column chromatography.

Comparative Notes on Similar Compounds

For related compounds such as 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, similar synthetic approaches are employed, with modifications in the starting aniline derivative and reaction parameters to accommodate different substituents on the aromatic ring. These methods confirm the robustness and versatility of the CuAAC reaction in synthesizing substituted triazole carboxylic acids.

Q & A

Basic: What are the common synthetic routes for 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis typically involves cyclocondensation of substituted phenyl azides with propiolic acid derivatives under copper-catalyzed conditions (e.g., Cu(I)-mediated click chemistry). For example, intermediates like methyl 1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylate are hydrolyzed under basic conditions (NaOH/EtOH) to yield the carboxylic acid .
Optimization Strategies:

  • Temperature Control: Maintain 60–80°C during cyclization to balance reaction rate and byproduct suppression .
  • Catalyst Loading: Use 5–10 mol% Cu(I) for optimal regioselectivity and yield .
  • Workup: Acidify hydrolyzed products to pH 2–3 for precipitation, ensuring ≥95% purity via recrystallization (e.g., ethanol/water) .

Basic: How can researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:
Spectroscopy:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for aryl (δ 7.2–8.1 ppm), triazole (δ 8.3–8.5 ppm), and carboxylic acid (δ 170–175 ppm) signals. Fluorine substituents split peaks multiplicatively .
  • IR: Confirm carboxylic acid O–H (2500–3000 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretches .
    Chromatography:
  • HPLC: Use a C18 column (acetonitrile/0.1% TFA gradient) with retention time ~12.5 min for purity assessment (>97%) .

Advanced: What computational methods can predict the compound’s reactivity in nucleophilic substitution or cycloaddition reactions?

Methodological Answer:
Quantum Chemical Modeling:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying electrophilic sites (e.g., triazole C4) .
  • Transition State Analysis: Calculate activation energies for SNAr reactions at the 3-chloro-2-fluorophenyl group to prioritize solvent systems (e.g., DMF vs. THF) .
    Validation: Cross-reference computed 19F^{19}F-NMR shifts (<±5 ppm error) with experimental data .

Advanced: How can researchers resolve contradictions in spectral data obtained from different analytical sources?

Methodological Answer:
Cross-Validation Workflow:

Reference Standards: Compare with authenticated spectra (e.g., PubChem or Sigma-Aldrich datasets) for key peaks .

Deuterated Solvent Effects: Re-run NMR in DMSO-d6_6 to resolve proton exchange broadening in carboxylic acid .

High-Resolution MS: Confirm molecular ion ([M–H]^- at m/z 258.9984) with ≤2 ppm error .
Case Study: Discrepancies in 13C^{13}C-NMR carbonyl signals (170 vs. 175 ppm) may arise from tautomerism; stabilize via methyl ester derivatization .

Advanced: What strategies enhance regioselective functionalization of the triazole ring for downstream applications?

Methodological Answer:
Directing Groups:

  • Electron-Withdrawing Effects: The carboxylic acid at C4 deactivates the triazole, favoring electrophilic substitution at C5. Use Pd-catalyzed C–H activation (e.g., Suzuki coupling) with aryl boronic acids .
    Protection/Deprotection:
  • Methyl Ester Protection: Temporarily block the carboxylic acid to enable amidation or alkylation at C4 .
    Computational Screening:
  • Simulate steric effects of the 3-chloro-2-fluorophenyl group to predict reactivity trends (e.g., meta-chlorine hinders π-stacking) .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:
Hazard Mitigation:

  • Acute Toxicity: Use PPE (gloves, goggles) to prevent oral exposure (LD50_{50} >300 mg/kg in rodents) .
  • Storage: Keep in airtight containers at 2–8°C to prevent hydrolysis .
    Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

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